molecular formula C19H22O5 B3916474 butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

Cat. No. B3916474
M. Wt: 330.4 g/mol
InChI Key: FSHPCSHMLXFFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate, also known as butylated hydroxyanisole (BHA), is a synthetic antioxidant commonly used in the food and cosmetic industries. BHA is a white or yellowish crystalline powder with a slightly bitter taste and is soluble in alcohol and ether. BHA is widely used in the food industry as a preservative to prevent spoilage and rancidity in fats, oils, and fatty foods.

Mechanism of Action

BHA works by inhibiting the formation of free radicals, which are highly reactive molecules that can damage cells and DNA. BHA also acts as a scavenger of free radicals, neutralizing them before they can cause damage. BHA has been shown to be effective in preventing lipid peroxidation, which is the process by which free radicals attack and damage cell membranes.
Biochemical and Physiological Effects
BHA has been shown to have a number of biochemical and physiological effects. BHA has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). BHA has also been shown to inhibit the activity of enzymes that produce reactive oxygen species (ROS), such as NADPH oxidase and xanthine oxidase.

Advantages and Limitations for Lab Experiments

BHA has several advantages for use in lab experiments. It is stable under a wide range of pH and temperature conditions, making it suitable for use in a variety of experimental settings. BHA is also relatively inexpensive and readily available. However, BHA has some limitations in lab experiments. It can interfere with some assays that rely on the generation of ROS, and it can also interfere with some enzymatic assays that rely on the activity of specific enzymes.

Future Directions

There are several areas of future research that could be explored with regard to BHA. One area of interest is the potential use of BHA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BHA has been shown to have neuroprotective properties and may be able to prevent or slow the progression of these diseases. Another area of interest is the potential use of BHA in the prevention and treatment of cancer. BHA has been shown to have anti-cancer properties and may be able to help prevent the development of certain types of cancer. Finally, more research is needed to fully understand the biochemical and physiological effects of BHA and how it interacts with other molecules in the body.

Scientific Research Applications

BHA has been extensively studied for its antioxidant properties and its potential health benefits. BHA has been shown to protect against oxidative stress, which is a major contributor to aging and many chronic diseases such as cancer, diabetes, and heart disease. BHA has also been shown to have anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

butyl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5/c1-3-4-10-22-17(20)11-23-16-9-8-14-13-6-5-7-15(13)19(21)24-18(14)12(16)2/h8-9H,3-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHPCSHMLXFFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COC1=C(C2=C(C=C1)C3=C(CCC3)C(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
Reactant of Route 2
Reactant of Route 2
butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
Reactant of Route 3
Reactant of Route 3
butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
Reactant of Route 4
Reactant of Route 4
butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
Reactant of Route 5
Reactant of Route 5
butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
Reactant of Route 6
Reactant of Route 6
butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.